molecular formula C23H29N4O6S+ B12734104 Olanzapine 4'-N-glucuronide CAS No. 186792-79-0

Olanzapine 4'-N-glucuronide

カタログ番号: B12734104
CAS番号: 186792-79-0
分子量: 489.6 g/mol
InChIキー: TYDOWDWSLBLZGX-KSSXRGRSSA-O
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacokinetics and Metabolism

Olanzapine is extensively metabolized in the liver, with approximately 57% of the administered dose excreted as metabolites. The primary metabolic pathway involves uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A4, which catalyzes the formation of olanzapine 4'-N-glucuronide and other metabolites such as 10-N-glucuronide and N-desmethylolanzapine .

Key Metabolic Pathways

MetaboliteEnzyme InvolvedPercentage of Dose Excreted
This compoundUGT1A4~25%
10-N-glucuronideUGT1A4Major metabolite
N-desmethylolanzapineCYP1A2Minor metabolite

The formation of this compound is crucial for the drug's elimination from the body, enhancing its hydrophilicity and facilitating renal excretion. This glucuronidation process not only aids in detoxification but also deactivates olanzapine's pharmacological effects by reducing its affinity for dopamine and serotonin receptors .

Therapeutic Implications

The therapeutic relevance of this compound extends beyond mere metabolism. Its formation can influence the pharmacokinetic profile of olanzapine, impacting dosing strategies and treatment outcomes in patients with schizophrenia and bipolar disorder.

Clinical Observations

  • Dosing Adjustments : Variability in UGT enzyme activity due to genetic polymorphisms can lead to differences in olanzapine metabolism among individuals. For instance, certain single nucleotide polymorphisms (SNPs) in UGT1A4 may result in altered glucuronidation rates, necessitating personalized dosing regimens to optimize therapeutic efficacy while minimizing side effects .
  • Gender and Lifestyle Factors : Factors such as gender, smoking habits, and concurrent medications can significantly affect olanzapine levels and its metabolites. For example, smoking induces CYP1A2 activity, which may alter the balance between olanzapine and its metabolites, including this compound .

Case Studies

Several case studies illustrate the clinical significance of monitoring this compound levels:

  • Case Study on Dosing Variability : A study involving patients with schizophrenia showed that those with specific UGT1A4 variants required higher doses of olanzapine to achieve therapeutic plasma concentrations compared to those with wild-type alleles. This highlights the importance of genetic testing in guiding treatment decisions .
  • Impact on Treatment Outcomes : In a cohort study assessing treatment-resistant depression, patients exhibiting higher levels of this compound demonstrated improved response rates to therapy. This suggests that enhanced metabolism may correlate with better clinical outcomes .

特性

CAS番号

186792-79-0

分子式

C23H29N4O6S+

分子量

489.6 g/mol

IUPAC名

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/p+1/t16-,17-,18+,19-,22+/m0/s1

InChIキー

TYDOWDWSLBLZGX-KSSXRGRSSA-O

異性体SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

正規SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。